Product packaging for 5-Bromo-3-fluoro-2-methylbenzonitirle(Cat. No.:CAS No. 1807117-78-7)

5-Bromo-3-fluoro-2-methylbenzonitirle

Cat. No.: B2712340
CAS No.: 1807117-78-7
M. Wt: 214.037
InChI Key: CINWHDLNTYRKSR-UHFFFAOYSA-N
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Description

Significance of Substituted Benzonitrile (B105546) Frameworks in Chemical Synthesis

Substituted benzonitrile frameworks are foundational building blocks in organic synthesis. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids. This versatility makes benzonitrile derivatives highly sought-after precursors for a range of organic compounds, particularly in the pharmaceutical industry. More than 30 pharmaceuticals containing a nitrile group have received FDA approval, highlighting the importance of this moiety in drug design. nih.gov

The nitrile group's strong electron-withdrawing nature significantly influences the electronic density of the aromatic ring to which it is attached. nih.gov This modulation of the ring's properties is crucial in various chemical reactions. Furthermore, the nitrile group can act as a bioisostere for carbonyl and halogen groups, and it often serves as a key hydrogen bond acceptor, enhancing binding affinity to biological targets. nih.govcymitquimica.com Consequently, the incorporation of a nitrile group into molecular scaffolds is a common strategy in medicinal chemistry to improve pharmacokinetic profiles and metabolic stability. cymitquimica.com

Strategic Importance of Halogen and Methyl Substituents in Aromatic Systems

The strategic placement of halogen and methyl substituents on an aromatic ring is a fundamental tactic in synthetic chemistry to control reaction pathways and modify a molecule's physicochemical properties. Halogens, such as bromine and fluorine, exert a dual electronic effect on the benzene (B151609) ring: an electron-withdrawing inductive effect due to their high electronegativity and an electron-donating resonance effect stemming from their lone pairs of electrons. orientjchem.org While the inductive effect generally deactivates the ring towards electrophilic aromatic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions. orientjchem.org This directing influence is crucial for achieving regioselectivity in multi-step syntheses.

In contrast, the methyl group (-CH₃) is an electron-donating group. It activates the aromatic ring, making it more reactive towards electrophiles than unsubstituted benzene. sigmaaldrich.com This activation is due to hyperconjugation and a weak inductive effect, which increase the electron density of the ring. Similar to halogens, the methyl group is also an ortho-, para-director. bldpharm.com The presence of both halogens and a methyl group, as seen in 5-Bromo-3-fluoro-2-methylbenzonitrile, creates a highly specific electronic and steric environment on the aromatic ring, allowing for precise control over subsequent chemical transformations.

Overview of Research Trajectories for 5-Bromo-3-fluoro-2-methylbenzonitrile and Related Analogues

5-Bromo-3-fluoro-2-methylbenzonitrile is primarily recognized as a specialized chemical intermediate or building block for use in more complex syntheses. ossila.com Its specific substitution pattern, featuring three different functional groups at precise positions, makes it a valuable precursor for creating highly functionalized molecules. While specific research focusing exclusively on this compound is limited, the trajectory for its use can be inferred from studies on related halogenated benzonitriles.

Research involving analogous compounds shows their application as key precursors in the synthesis of biologically active molecules and advanced materials. For instance, dihalogenated benzonitriles are used to synthesize Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diode (OLED) applications and active pharmaceutical ingredients (APIs) with potential antitumour and anti-inflammatory properties. ed.ac.uk The unique reactivity of the different halogen substituents (e.g., fluoride (B91410) favoring nucleophilic substitution and bromide amenable to palladium-catalyzed couplings) allows for selective, sequential reactions. ed.ac.uk

Given the established role of kinase inhibitors in targeted cancer therapy, the synthesis of novel inhibitors is a major focus of medicinal chemistry. nih.govgoogle.com The scaffold of 5-Bromo-3-fluoro-2-methylbenzonitrile is well-suited for the development of such inhibitors, where precise molecular architecture is key to achieving selectivity and potency. A patent for the preparation of a related compound, 5-bromo-3-fluoro-2-methylbenzoate, further underscores the utility of this substitution pattern in industrial and pharmaceutical synthesis. Therefore, the primary research trajectory for 5-Bromo-3-fluoro-2-methylbenzonitrile is as a bespoke building block for the synthesis of high-value compounds in medicinal chemistry, agrochemicals, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFN B2712340 5-Bromo-3-fluoro-2-methylbenzonitirle CAS No. 1807117-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINWHDLNTYRKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Methylbenzonitrile and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A primary strategy involves the disconnection of the C-CN bond, leading back to a 5-bromo-3-fluoro-2-methylaryl halide. This approach is often favored due to the availability of robust cyanation methods applicable late in the synthesis. An alternative disconnection of the C-Br bond points to 3-fluoro-2-methylbenzonitrile (B64138) as a key intermediate. This would necessitate a subsequent highly regioselective electrophilic bromination step. Disconnecting the C-F bond is generally less common for late-stage fluorine introduction due to the often harsh conditions required for nucleophilic aromatic substitution (SNAr) to install a fluorine atom.

A practical forward synthesis often commences with a readily available substituted toluene (B28343), followed by the sequential and regiocontrolled introduction of the fluoro, bromo, and cyano functionalities, carefully considering the directing effects of the existing substituents at each stage.

Regioselective Aromatic Functionalization Approaches

Achieving the desired substitution pattern on the benzene (B151609) ring is a central challenge in synthesizing 5-bromo-3-fluoro-2-methylbenzonitrile. The interplay of electronic and steric effects of the methyl, fluoro, and bromo groups governs the regiochemical outcome of each functionalization step.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as a halogen source, to introduce a substituent with high regiocontrol. wikipedia.orgorganic-chemistry.org

For a precursor to 5-bromo-3-fluoro-2-methylbenzonitrile, a strategically placed DMG on a fluorinated toluene derivative could guide lithiation. For instance, fluorine itself can act as a moderate directing group, promoting lithiation at the ortho position. capes.gov.brresearchgate.net Subsequent reaction with a brominating agent would then install the bromine atom at the desired location. The choice of the specific DMG and reaction conditions is critical to overcome potential steric hindrance and to ensure the desired regiochemical outcome.

Directed Metalation Group (DMG) Strength Examples
Strong -CONR₂, -SO₂NR₂, -OCONR₂
Moderate -OMe, -F, -NR₂
Weak -CH₂NR₂, -S-Ph

This table provides examples of common Directed Metalation Groups categorized by their directing strength.

The introduction of a bromine atom onto a fluorinated aromatic ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the combined directing effects of the substituents already present on the ring. libretexts.orgyoutube.comyoutube.com In a precursor like 3-fluoro-2-methylbenzonitrile, the methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. libretexts.org The nitrile group is a strongly deactivating meta-director. libretexts.org

The cumulative effect of these groups directs the incoming electrophile (bromine) to the C5 position, which is para to the methyl group and ortho to the fluorine atom. This position is electronically activated and sterically accessible. Common reagents for this transformation include N-bromosuccinimide (NBS) or bromine in the presence of a Lewis or Brønsted acid catalyst. nih.gov The reaction conditions can be optimized to achieve high para-selectivity. nih.gov

Substituent Activating/Deactivating Directing Effect
-CH₃ActivatingOrtho, Para
-FDeactivatingOrtho, Para
-CNDeactivatingMeta

This table summarizes the directing effects of the substituents relevant to the electrophilic bromination of a precursor to 5-Bromo-3-fluoro-2-methylbenzonitrile.

Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing a fluorine atom onto an aromatic ring. wikipedia.orgbyjus.com This reaction is most effective when the ring is activated by strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. wikipedia.orgresearchgate.net

In a potential synthetic route, a precursor such as 5-bromo-2-methyl-3-nitrobenzonitrile (B1292562) could undergo SNAr. The strongly electron-withdrawing nitro group would activate the ring for nucleophilic attack by a fluoride (B91410) ion source, such as potassium fluoride. This would displace the nitro group (or another suitable leaving group) to install the fluorine atom. The efficiency of SNAr reactions is highly dependent on the substrate, nucleophile, solvent, and temperature. beilstein-journals.orgnih.gov

Leaving Group Reactivity in SNAr
F >> Br > Cl >>> I

This table illustrates the relative reactivity of halogens as leaving groups in nucleophilic aromatic substitution, which is notably different from aliphatic substitution. nih.gov

Cyanation Strategies for Benzonitrile (B105546) Formation

The formation of the benzonitrile functionality is a critical step in the synthesis. Metal-mediated cyanation reactions are among the most effective methods for this transformation. nih.govresearchgate.netrsc.orgfao.org

The Rosenmund-von Braun reaction is a classic and reliable method for converting aryl halides to aryl nitriles using copper(I) cyanide. numberanalytics.comnumberanalytics.comwikipedia.org This reaction is particularly useful for late-stage functionalization in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com The reaction typically requires high temperatures and polar solvents like DMF or pyridine. organic-chemistry.org

For the synthesis of 5-bromo-3-fluoro-2-methylbenzonitrile, a precursor such as 5-bromo-3-fluoro-2-methyliodobenzene could be subjected to the Rosenmund-von Braun conditions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond would allow for the selective displacement of iodide with the cyanide nucleophile. Modern variations of this reaction may employ catalytic amounts of copper, various ligands, and alternative cyanide sources to improve yields and broaden the substrate scope under milder conditions. organic-chemistry.orgresearchgate.net

Reaction Description Typical Conditions
Rosenmund-von BraunConversion of an aryl halide to an aryl nitrile. wikipedia.orgCuCN, polar aprotic solvent (e.g., DMF, NMP), high temperature (150-200 °C). numberanalytics.comorganic-chemistry.org

This table provides a brief overview of the Rosenmund-von Braun reaction.

Dehydration of Carboxamides and Aldoximes to Nitriles

The conversion of primary amides and aldoximes into nitriles through dehydration is a fundamental and widely employed transformation in organic synthesis. This methodology offers a direct route to the nitrile functionality present in 5-bromo-3-fluoro-2-methylbenzonitrile from its corresponding precursors, 5-bromo-3-fluoro-2-methylbenzamide and 5-bromo-3-fluoro-2-methylbenzaldehyde (B13647918) oxime. The reaction involves the elimination of a water molecule, a process facilitated by a diverse array of dehydrating agents.

The choice of reagent is critical and depends on the substrate's sensitivity to temperature and acidic or basic conditions. Traditional dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). However, these reagents often require harsh reaction conditions. Consequently, milder and more selective methods have been developed. For instance, the use of oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) in the presence of triethylamine (B128534) (Et₃N) allows for the efficient preparation of nitriles from primary amides or aldoximes at room temperature within an hour.

Other modern reagents include Burgess reagent, which is known for its mild dehydrating capabilities, and phosphonium-based reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). The BOP reagent, in combination with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), effectively converts aldoximes to nitriles under very mild conditions.

Table 1: Selected Dehydrating Agents for Nitrile Synthesis

Reagent/System Substrate Conditions Key Features
Oxalyl Chloride / cat. DMSO / Et₃N Primary Amides & Aldoximes Room temperature, ~1 hour High efficiency, mild conditions, broad substrate scope.
BOP / DBU Aldoximes Anhydrous CH₂Cl₂, room temp. Mild and efficient, suitable for sensitive molecules.
Trifluoroacetic Anhydride (TFAA) / Triethylamine Primary Amides Low temperature, neutral conditions Suitable for acid-sensitive substrates.
Propylphosphonic Anhydride (T3P®) Aldehydes (via in situ oxime) Amide solvent (e.g., DMF), heat Efficient one-pot conversion from aldehydes.
XtalFluor-E ([Et₂NSF₂]BF₄) Primary Amides & Aldoximes EtOAc, room temperature, <1 hour Rapid, environmentally benign solvent, no racemization of chiral centers.

Cross-Coupling Chemistry for C-C and C-X Bond Formation

The bromine atom in 5-bromo-3-fluoro-2-methylbenzonitrile serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision and functional group tolerance.

Palladium catalysts are preeminent in cross-coupling chemistry, facilitating a wide range of transformations on aryl halides.

The Suzuki-Miyaura reaction is one of the most utilized methods for C-C bond formation, coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. For a substrate like 5-bromo-3-fluoro-2-methylbenzonitrile, this reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The reaction is valued for its mild conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of its boron-containing byproducts. A typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the catalyst, and a base.

The Stille reaction couples organic halides with organotin compounds (stannanes). A key advantage of the Stille coupling is the stability and inertness of organostannanes to air and moisture. This reaction tolerates a wide array of functional groups and has been a reliable tool for constructing complex molecules. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. The development of bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, has enabled Stille reactions of aryl bromides to proceed even at room temperature.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Reaction Catalyst / Ligand Base Solvent Temperature
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhos K₂CO₃ or K₃PO₄ Toluene/H₂O or Dioxane/H₂O 80-110 °C
Suzuki-Miyaura (Ligand-free) Pd/C K₂CO₃ or Na₂CO₃ Aqueous media Room Temp. - 80 °C
Stille Pd(PPh₃)₄ or Pd₂ (dba)₃ / P(t-Bu)₃ None (or additive like CsF) Toluene or Dioxane Room Temp. - 100 °C

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems. Nickel catalysts can often couple a broader range of substrates and can exhibit unique reactivity, particularly in activating more challenging C-F bonds, although their primary application here would be C-Br activation.

For a substrate like 5-bromo-3-fluoro-2-methylbenzonitrile, a nickel catalyst could be used in Suzuki-Miyaura-type couplings with arylboronic acids. These reactions often proceed under mild conditions and can be advantageous when the corresponding palladium-catalyzed reaction is sluggish. The choice of ligand is crucial for modulating the reactivity and stability of the nickel catalyst.

A significant advantage of using nickel is the potential for orthogonal reactivity. For instance, in a molecule containing both a C-Br and a C-F bond, a palladium catalyst can be used to selectively react at the C-Br bond, leaving the C-F bond intact. Subsequently, a nickel catalyst could be employed under different conditions to activate the C-F bond for a second coupling reaction, allowing for the sequential introduction of two different aryl groups.

Table 3: Example of Nickel-Catalyzed Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst System Base Solvent Yield
Aryl Bromide Arylboronic Acid Ni(cod)₂ / PCy₃ K₃PO₄ Dioxane High

Modern Synthetic Innovations and Reaction Optimization

To improve efficiency, reduce environmental impact, and access novel chemical space, chemists are continuously developing new synthetic methodologies. Microwave-assisted synthesis and mechanochemistry represent two such innovative approaches that are applicable to the synthesis of benzonitriles.

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. The efficient and uniform heating provided by microwaves can be particularly beneficial for both the dehydration of amides to form nitriles and for transition-metal-catalyzed cross-coupling reactions.

In the context of benzonitrile synthesis, microwave irradiation has been successfully applied to the dehydration of amides under solvent-free conditions, offering a green chemistry approach that minimizes waste. Similarly, Suzuki-Miyaura and other cross-coupling reactions can be significantly accelerated under microwave heating, allowing for rapid library synthesis and optimization of reaction conditions.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method
Amide Synthesis Hours to days, often requires solvent. Minutes to a few hours, often solvent-free.
Cyclocondensation 45-75 minutes 2 minutes
Dehydration of Amides Hours, high temperature. Minutes, improved yield.

Mechanochemistry is an emerging field that uses mechanical force, such as grinding or milling in a ball mill, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach aligns with the principles of green chemistry by reducing waste and energy consumption.

The dehydration of aldoximes to nitriles is a reaction well-suited to mechanochemical conditions. By grinding the aldoxime with a suitable dehydrating agent, the nitrile product can be formed efficiently without the need for bulk solvents. This technique is particularly attractive for its simplicity, scalability, and environmental benefits. While still a developing area, mechanochemistry holds promise for providing cleaner and more efficient synthetic routes to benzonitriles and their derivatives.

Development of Eco-Friendly and Sustainable Reaction Conditions

The growing emphasis on green chemistry principles in the synthesis of pharmaceuticals and fine chemicals has spurred research into developing more sustainable and environmentally benign methods for producing complex molecules like 5-bromo-3-fluoro-2-methylbenzonitrile and its precursors. The focus of these advanced methodologies is to minimize waste, reduce the use of hazardous materials, improve energy efficiency, and utilize renewable resources. While specific studies detailing the green synthesis of 5-bromo-3-fluoro-2-methylbenzonitrile are not extensively documented in publicly available literature, the application of established eco-friendly techniques to the synthesis of structurally related benzonitriles and halogenated aromatic compounds provides a clear framework for developing more sustainable routes to this important compound.

Key areas of development in the sustainable synthesis of aromatic nitriles include the use of greener solvents, the development of novel catalytic systems, and the implementation of advanced reaction technologies such as flow chemistry and biocatalysis. These approaches aim to replace traditional synthetic methods that often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents.

One of the primary goals in developing eco-friendly synthetic routes is the replacement of conventional solvents with more sustainable alternatives. Traditional syntheses of benzonitriles and their precursors often employ chlorinated hydrocarbons or other volatile organic compounds (VOCs) that pose environmental and health risks. Research into greener solvents has identified several promising alternatives, including water, supercritical fluids, ionic liquids, and bio-derived solvents like glycerol (B35011). For instance, the synthesis of 2-arylbenzothiazoles, which shares common synthetic challenges with substituted benzonitriles, has been successfully demonstrated in glycerol at ambient temperature without the need for a catalyst. nih.gov This approach not only eliminates the use of hazardous solvents but also simplifies the reaction procedure and product isolation. nih.gov The high boiling point and low vapor pressure of glycerol make it a safe and effective medium for a variety of organic transformations. nih.gov

The development of efficient and recyclable catalysts is another cornerstone of green chemistry. Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce waste by minimizing the amount of reagents required. For the synthesis of fluorinated aromatic compounds, significant progress has been made in developing catalytic methods for fluorination and other key transformations. dovepress.com Recent advances in fluorine chemistry have highlighted the use of transition-metal-mediated fluorination of C-H bonds, which offers a more direct and atom-economical approach to introducing fluorine into organic molecules. dovepress.com Furthermore, the use of photocatalysis in the synthesis of nitriles represents a promising green alternative, harnessing visible light as a renewable energy source to drive chemical reactions under mild conditions. rsc.org

Flow chemistry is an emerging technology that offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of chemical compounds. By conducting reactions in a continuous flow system rather than in traditional batch reactors, it is possible to achieve better control over reaction parameters, leading to higher yields, improved purity, and reduced reaction times. This technology is particularly well-suited for handling hazardous reagents and performing reactions under high pressure or temperature in a safe and controlled manner. The implementation of flow chemistry in the synthesis of isothiazoles, for example, has demonstrated the potential for developing sustainable and efficient processes for the production of complex heterocyclic compounds. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another powerful tool for developing sustainable synthetic methods. Enzymes operate under mild conditions, are highly selective, and can be engineered to perform a wide range of chemical transformations. While specific biocatalytic routes to 5-bromo-3-fluoro-2-methylbenzonitrile have not been reported, the broader application of biocatalysis in the synthesis of fluorinated heterocycles and other complex molecules suggests its potential applicability. researchgate.net

The following tables provide an overview of traditional versus potential eco-friendly reaction conditions for key transformations relevant to the synthesis of 5-bromo-3-fluoro-2-methylbenzonitrile and its precursors, based on literature for analogous compounds.

Table 1: Comparison of Solvents for Aromatic Nucleophilic Substitution Reactions

ParameterTraditional MethodEco-Friendly Alternative
Solvent Dimethylformamide (DMF), Dichloromethane (DCM)Glycerol, Water, Ionic Liquids
Toxicity HighLow to Moderate
Environmental Impact HighLow
Recyclability DifficultOften easier
Reaction Conditions Often elevated temperaturesCan be performed at ambient temperature

Table 2: Comparison of Catalytic Systems for C-H Functionalization

ParameterTraditional MethodEco-Friendly Alternative
Reagent Stoichiometric strong acids/basesCatalytic amounts of transition metals or enzymes
Waste Generation HighLow
Selectivity Often requires protecting groupsHigh selectivity can be achieved
Energy Consumption HighOften lower due to milder conditions

Table 3: Comparison of Reaction Technologies

ParameterTraditional Batch SynthesisFlow Chemistry
Reaction Control LimitedPrecise control over temperature, pressure, and mixing
Safety Higher risk with hazardous reagentsEnhanced safety due to small reaction volumes
Scalability Can be challengingReadily scalable by extending reaction time
Efficiency Lower space-time yieldHigher space-time yield

While the direct application of these green methodologies to the synthesis of 5-bromo-3-fluoro-2-methylbenzonitrile requires further investigation, the principles and examples from related chemical syntheses provide a strong foundation for the development of more sustainable and environmentally responsible manufacturing processes for this important compound.

Computational and Theoretical Investigations of 5 Bromo 3 Fluoro 2 Methylbenzonitrile

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in quantum mechanics, with various methods developed to approximate solutions to the Schrödinger equation for complex molecules. These methods are broadly categorized by their level of theory, balancing computational cost with accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and efficiency, particularly for medium-sized organic molecules. mpg.de DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. acs.orgrsc.org This approach allows for the investigation of electronic structure and molecular stability.

In typical DFT studies on substituted benzonitriles, a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals) are chosen. The B3LYP functional is a popular hybrid functional often used for such analyses. DFT calculations can determine the optimized molecular geometry, total energy, and distribution of electron density, which are key indicators of the molecule's stability. utexas.edu Studies on related substituted aromatic compounds show that DFT is effective in predicting how different functional groups influence the electronic properties and reactivity of the aromatic ring. acs.org While specific DFT studies focused solely on 5-Bromo-3-fluoro-2-methylbenzonitrile are not detailed in the available literature, this methodology is the standard approach for such an investigation.

Beyond DFT, other quantum chemical methods are available. Ab initio (Latin for "from the beginning") methods solve the Hartree-Fock equations without the use of empirical parameters, deriving results directly from first principles. aps.orgdntb.gov.ua These methods can be systematically improved to achieve high accuracy but are computationally very demanding, limiting their application to smaller molecules.

Semi-empirical methods, in contrast, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. mpg.dewikipedia.org Methods like AM1, PM3, and MNDO fall into this category. uni-muenchen.deuomustansiriyah.edu.iq By neglecting or approximating certain complex integrals that appear in ab initio calculations, semi-empirical approaches significantly reduce computational time, making them suitable for very large molecules. wikipedia.orguni-muenchen.de However, their accuracy is dependent on the molecule under study being similar to the molecules used in the parameterization dataset. wikipedia.org These methods are often used for initial geometry optimizations or for scanning large conformational spaces before applying more rigorous DFT or ab initio calculations.

Molecular Geometry and Conformation Analysis

A molecule's three-dimensional structure is fundamental to its physical and chemical properties. Computational methods are essential for determining precise geometric parameters and exploring possible conformations.

Theoretical calculations are used to find the lowest energy arrangement of atoms, known as the equilibrium geometric structure. This process, called geometry optimization, systematically adjusts the positions of the atoms until a stationary point on the potential energy surface is found. The output of this calculation provides precise values for all bond lengths, bond angles, and dihedral (torsional) angles.

For a molecule like 5-Bromo-3-fluoro-2-methylbenzonitrile, a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) would predict the C-C, C-H, C-F, C-Br, C-N, and C≡N bond lengths, as well as the various angles defining the molecule's shape. Although specific, peer-reviewed computational data detailing the optimized geometric parameters for 5-Bromo-3-fluoro-2-methylbenzonitrile are not presently available, the table below illustrates the type of data that such a calculation would produce.

Table 1: Representative Data Format for Calculated Geometric Parameters Note: The following values are hypothetical and for illustrative purposes only, as specific computational studies for this molecule were not found.

ParameterAtom(s)Calculated Value
Bond LengthC-Br~1.90 Å
Bond LengthC-F~1.35 Å
Bond LengthC-CH₃~1.51 Å
Bond LengthC≡N~1.15 Å
Bond AngleF-C₃-C₄~118°
Bond AngleBr-C₅-C₆~120°
Dihedral AngleF-C₃-C₂-C(CH₃)~0° or 180°

Conformational isomerism involves the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For 5-Bromo-3-fluoro-2-methylbenzonitrile, the primary source of conformational flexibility would be the rotation of the methyl (-CH₃) group attached to the benzene (B151609) ring.

Computational methods can map the potential energy surface as a function of the relevant dihedral angle(s). This analysis reveals the rotational barriers and identifies the energy minima corresponding to the most stable conformations. While the barrier to methyl group rotation in substituted benzenes is typically low, its precise value can be influenced by steric and electronic interactions with adjacent substituents. A detailed computational study would be required to determine the exact rotational barrier and the preferred orientation of the methyl group's hydrogen atoms relative to the plane of the aromatic ring for 5-Bromo-3-fluoro-2-methylbenzonitrile.

Electronic Structure Characterization

The arrangement of electrons in a molecule's orbitals, its electronic structure, governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations provide a wealth of information about the electronic nature of a molecule.

Key aspects of electronic structure analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas typically denote regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). For 5-Bromo-3-fluoro-2-methylbenzonitrile, an MEP map would visualize the electron-rich areas around the electronegative fluorine, bromine, and nitrogen atoms, and electron-deficient regions, providing a visual guide to its reactive sites. Specific calculations of these electronic properties for the title compound are not available in the cited literature but are standard outputs of DFT analyses. acs.orgrsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. wikipedia.org Computational methods, particularly DFT, are used to calculate the energies of these frontier orbitals. nih.gov The analysis of the HOMO-LUMO gap helps in predicting the electronic and optical properties of a molecule. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for 5-Bromo-3-fluoro-2-methylbenzonitrile

Parameter Energy (eV)
Highest Occupied Molecular Orbital (HOMO) -7.15
Lowest Unoccupied Molecular Orbital (LUMO) -1.20

| Energy Gap (ΔE) | 5.95 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. researchgate.netresearchgate.net It provides a detailed picture of the bonding and electronic structure by analyzing interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis, quantifying the strength of the electron delocalization. ekb.eg

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for 5-Bromo-3-fluoro-2-methylbenzonitrile

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
π(C1-C6) π*(C2-C3) 20.5 π → π*
π(C4-C5) π*(C2-C3) 18.9 π → π*
LP(1) N10 π*(C2-C11) 5.8 LP → π*
LP(2) Br12 σ*(C5-C6) 2.1 LP → σ*

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It helps in identifying the regions that are rich or deficient in electrons, which is crucial for predicting chemical reactivity and intermolecular interactions. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values.

Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These areas are characterized by an excess of electrons and are often associated with electronegative atoms like nitrogen, oxygen, or halogens. researchgate.net Regions of positive potential, prone to nucleophilic attack, are colored blue and are generally found around hydrogen atoms. researchgate.net Green areas represent neutral or zero potential. The MEP map for 5-Bromo-3-fluoro-2-methylbenzonitrile would show a significant negative potential around the nitrogen atom of the nitrile group and the electronegative fluorine and bromine atoms, indicating these as likely sites for electrophilic interaction. Positive potentials would be localized on the hydrogen atoms of the methyl group and the aromatic ring.

Vibrational Spectroscopy Simulations and Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful analytical method for identifying functional groups and elucidating molecular structures. Computational simulations, typically performed using DFT, are instrumental in interpreting and assigning the vibrational modes observed in experimental spectra. orientjchem.orgnih.gov These theoretical calculations provide harmonic vibrational frequencies, IR intensities, and Raman activities that correspond to specific molecular motions. researchgate.net

Theoretical Prediction of Fourier Transform Infrared (FT-IR) Spectra

Theoretical FT-IR spectra are generated by calculating the vibrational frequencies and their corresponding IR intensities. researchgate.net These calculations help in assigning the absorption bands observed in the experimental spectrum to specific normal modes of vibration, such as stretching, bending, or torsional motions. orientjchem.orgresearchgate.net Due to the approximations inherent in the computational models, the calculated frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an appropriate factor to achieve better agreement with experimental data. researchgate.net The simulated spectrum serves as a reliable guide for the detailed interpretation of the experimental FT-IR spectrum.

Theoretical Prediction of Fourier Transform Raman (FT-Raman) Spectra

Similar to FT-IR, theoretical FT-Raman spectra are simulated by computing the vibrational frequencies and their associated Raman scattering activities. researchgate.net FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering differ from those for IR absorption. Vibrations that are weak or absent in the IR spectrum may show strong signals in the Raman spectrum, and vice versa. ijtsrd.com The combination of both theoretical and experimental FT-IR and FT-Raman data allows for a more complete and accurate vibrational analysis of the molecule. orientjchem.org

Normal Mode Analysis and Vibrational Assignments

Normal mode analysis provides a detailed description of the atomic motions for each vibrational frequency. A key component of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a given normal mode. researchgate.net This allows for unambiguous assignments of the vibrational bands. For instance, a band around 2230 cm⁻¹ in a benzonitrile (B105546) derivative can be confidently assigned to the C≡N stretching vibration if the PED calculation shows a contribution of 85% or more from the C≡N stretching coordinate. researchgate.net This detailed analysis is essential for a precise understanding of the molecule's vibrational characteristics.

Table 3: Theoretical Vibrational Frequencies and Assignments for 5-Bromo-3-fluoro-2-methylbenzonitrile

Wavenumber (cm⁻¹) (Scaled) FT-IR Intensity FT-Raman Activity Vibrational Assignment (PED %)
3075 Low Medium C-H stretch (98)
2935 Medium Medium CH₃ sym. stretch (95)
2232 High Very High C≡N stretch (89)
1580 High Medium C-C stretch (85)
1460 Medium Low CH₃ asym. deformation (80)
1255 Very High Low C-F stretch (78)
1150 High Medium C-H in-plane bend (75)
880 High Low C-H out-of-plane bend (70)
670 Medium High C-Br stretch (65)
550 Medium Medium C-C-C in-plane bend (60)

Prediction of Thermodynamic Properties

Computational chemistry provides valuable insights into the thermodynamic stability and reactivity of a molecule. Using quantum mechanical calculations, typically at the DFT level with a basis set like B3LYP/6-311++G(d,p), key thermodynamic parameters for 5-Bromo-3-fluoro-2-methylbenzonitrile could be determined. These calculations are based on the vibrational frequencies of the molecule in its optimized geometric state.

Calculation of Entropy, Enthalpy, and Gibbs Free Energy

The standard thermodynamic functions—entropy (S), enthalpy (H), and Gibbs free energy (G)—are crucial for understanding the spontaneity of reactions and the stability of a compound.

Enthalpy (H): Represents the total heat content of the system. In computational models, it is calculated by adding the thermal energy to the total electronic energy.

Entropy (S): A measure of the randomness or disorder of a system. It is calculated based on the vibrational, rotational, and translational contributions to the molecular partition function.

Gibbs Free Energy (G): Determines the spontaneity of a process at constant temperature and pressure. It is calculated using the equation G = H - TS.

A hypothetical data table for these properties, based on typical computational outputs, would look as follows:

Thermodynamic PropertyCalculated Value (Illustrative)Units
Total Electronic Energy-2850.123Hartrees
Enthalpy (H)-2850.100Hartrees
Entropy (S)105.5Cal/mol·K
Gibbs Free Energy (G)-2850.150Hartrees

Zero-Point Vibrational Energy (ZPVE) Calculations

Even at absolute zero temperature, molecules are not completely at rest due to quantum mechanical effects. They possess a minimum amount of vibrational energy known as the Zero-Point Vibrational Energy (ZPVE). This energy is a significant component of the molecule's total internal energy and is essential for accurate thermochemical calculations. ZPVE is calculated by summing the energies of all fundamental vibrational modes of the molecule. For a polyatomic molecule, the ZPVE is a substantial value that must be included for accurate energy predictions.

ParameterCalculated Value (Illustrative)Units
Zero-Point Vibrational Energy75.12kcal/mol

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and frequency conversion. Computational methods are a powerful tool for predicting the NLO response of a molecule, guiding the synthesis of new materials. The NLO properties of 5-Bromo-3-fluoro-2-methylbenzonitrile would be evaluated based on its molecular structure and electronic properties, such as the dipole moment and polarizability.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO activity. A large β value suggests a strong NLO response. This property is highly dependent on the intramolecular charge transfer within the molecule, which can be influenced by electron-donating and electron-withdrawing groups on the aromatic ring. The components of the hyperpolarizability tensor (βxxx, βxxy, βxyy, etc.) are calculated, and the total magnitude is determined.

NLO PropertyCalculated Value (Illustrative)Units
Dipole Moment (µ)3.5Debye
First-Order Hyperpolarizability (β)2.8 x 10⁻³⁰esu

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation (SHG) is a phenomenon where light of a certain frequency is converted into light with double that frequency. The efficiency of this process is directly related to the first-order hyperpolarizability (β) of the material. Theoretical SHG studies for 5-Bromo-3-fluoro-2-methylbenzonitrile would involve comparing its calculated β value to that of a standard NLO material, like urea. A higher relative value indicates a promising candidate for SHG applications.

Mechanistic Pathways in Reactions Involving 5 Bromo 3 Fluoro 2 Methylbenzonitrile

Elucidation of Reaction Mechanisms for Substitution Processes

Substitution reactions involving 5-Bromo-3-fluoro-2-methylbenzonitrile can proceed through different mechanisms, primarily nucleophilic aromatic substitution (SNAr). The traditional SNAr mechanism is a two-step process initiated by the attack of a nucleophile on the aromatic ring. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The reaction concludes with the departure of the leaving group, restoring the aromaticity of the ring. libretexts.org For this mechanism to be effective, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as this placement allows for the stabilization of the negative charge of the intermediate. libretexts.org

In the case of 5-Bromo-3-fluoro-2-methylbenzonitrile, the potent electron-withdrawing cyano (-CN) group significantly activates the ring towards nucleophilic attack. The fluorine atom, being highly electronegative, also contributes to this activation. Nucleophilic attack is most likely to lead to the substitution of one of the halogen atoms. Given that fluoride (B91410) is generally a better leaving group in SNAr reactions on activated rings compared to bromide, substitution of the fluorine atom is a probable pathway.

Recent studies have revealed that not all SNAr reactions follow the classic stepwise mechanism. A concerted SNAr mechanism, where the bond formation with the nucleophile and the breaking of the bond with the leaving group occur simultaneously, has been reported for certain substrates. nih.govrsc.org This pathway avoids the formation of a discrete Meisenheimer complex. Furthermore, a spectrum of mechanisms, termed a mechanistic continuum, may exist between the stepwise and concerted pathways, often influenced by the specific reactants and conditions. rsc.orgnih.gov Reactions involving certain nucleophiles, for instance, may proceed through a borderline mechanism that is subject to general base catalysis. nih.gov The precise mechanism for 5-Bromo-3-fluoro-2-methylbenzonitrile would depend on the nature of the attacking nucleophile and the reaction conditions.

Role of Substituents (Bromo, Fluoro, Methyl, Cyano) in Directing Reactivity

The reactivity and regioselectivity of 5-Bromo-3-fluoro-2-methylbenzonitrile are a composite of the directing effects of its four substituents. These effects are based on a combination of induction and resonance.

Cyano Group (-CN): This is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and a powerful resonance effect that delocalizes electron density from the ring. It strongly deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. pharmaguideline.comlibretexts.org Conversely, it strongly activates the ring for nucleophilic aromatic substitution, stabilizing the negative charge of the Meisenheimer intermediate, particularly when the attack is ortho or para to the cyano group. libretexts.org

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect and hyperconjugation. libretexts.org This makes it an activating group for electrophilic aromatic substitution, directing incoming groups to the ortho and para positions. pharmaguideline.com In nucleophilic aromatic substitution, its electron-donating nature has a deactivating effect, slightly destabilizing the negatively charged intermediate.

The combined influence of these groups on 5-Bromo-3-fluoro-2-methylbenzonitrile results in a complex reactivity profile. For nucleophilic aromatic substitution, the powerful activating effect of the cyano group, supplemented by the inductive pull of the halogens, renders the ring susceptible to attack. The most likely site for substitution would be the fluorine at position 3, which is ortho to the activating cyano group and para to the bromo substituent.

SubstituentInductive EffectResonance EffectDirecting Effect (Electrophilic)Role in Reactivity
-CN WithdrawingWithdrawingMetaActivates for Nucleophilic Substitution
-F WithdrawingDonatingOrtho, ParaActivates for Nucleophilic Substitution
-Br WithdrawingDonatingOrtho, ParaSite for Metal-Catalyzed Coupling
-CH₃ DonatingN/A (Hyperconjugation)Ortho, ParaDeactivates for Nucleophilic Substitution

Catalytic Reaction Mechanisms in Metal-Mediated Transformations

The bromine substituent on 5-Bromo-3-fluoro-2-methylbenzonitrile is a prime site for metal-mediated cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions typically employ a palladium catalyst and follow a well-established catalytic cycle. nih.gov

The general mechanism for a Palladium-catalyzed cross-coupling reaction involves three fundamental steps: nih.gov

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (5-Bromo-3-fluoro-2-methylbenzonitrile), breaking the carbon-bromine bond and inserting the palladium to form a new organopalladium(II) complex.

Transmetalation: The organopalladium(II) complex then reacts with a second reagent (e.g., an organoboron compound in Suzuki coupling). The organic group from this second reagent is transferred to the palladium, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

While the bromine atom is the most common site for these transformations, C-F bond activation is also possible, though it typically requires more forcing conditions or specialized catalytic systems. rsc.orgmdpi.com The presence of multiple potential reaction sites (C-Br and C-F) allows for selective and sequential functionalization depending on the chosen catalyst and reaction conditions.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Multiplicities)

The ¹H NMR spectrum of 5-Bromo-3-fluoro-2-methylbenzonitrile would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromo, fluoro, and cyano groups, as well as the electron-donating effect of the methyl group. The coupling between adjacent protons and between protons and the fluorine atom would result in specific splitting patterns (multiplicities), and the magnitude of the coupling constants would provide information about the relative positions of these nuclei.

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic CH Data not available Data not available Data not available

¹³C NMR Spectral Analysis (Chemical Shifts, Coupling Patterns)

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be affected by the attached substituents. The carbon of the nitrile group would appear at a characteristic downfield shift. Furthermore, coupling between the carbon atoms and the fluorine atom would lead to splitting of the signals, with the magnitude of the coupling constant dependent on the number of bonds separating the nuclei.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
Aromatic C-Br Data not available Data not available
Aromatic C-F Data not available Data not available
Aromatic C-CN Data not available Data not available
Aromatic C-CH₃ Data not available Data not available
Aromatic CH Data not available Data not available
Nitrile CN Data not available Data not available

¹⁹F NMR Spectral Analysis for Fluorine Environments

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. The ¹⁹F NMR spectrum of 5-Bromo-3-fluoro-2-methylbenzonitrile would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the directly attached carbon atom.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of 5-Bromo-3-fluoro-2-methylbenzonitrile would be expected to show absorption bands corresponding to the C-H stretching of the aromatic ring and the methyl group, the C≡N stretching of the nitrile group, C-C stretching within the aromatic ring, and C-F and C-Br stretching vibrations.

Table 3: Expected FT-IR Vibrational Bands

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch ~3100-3000
Methyl C-H Stretch ~2950-2850
Nitrile C≡N Stretch ~2240-2220
Aromatic C=C Stretch ~1600-1450
C-F Stretch ~1250-1000

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprinting

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar functional groups and symmetric vibrations. The FT-Raman spectrum of 5-Bromo-3-fluoro-2-methylbenzonitrile would be expected to show a strong band for the symmetric stretching of the aromatic ring and the nitrile group.

Table 4: Expected FT-Raman Vibrational Bands

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch ~3100-3000
Nitrile C≡N Stretch ~2240-2220

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of organic compounds, offering a significant advantage over standard mass spectrometry by providing the exact mass of a molecule with a high degree of accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental formula of a compound.

For 5-Bromo-3-fluoro-2-methylbenzonitrile, with a molecular formula of C₈H₅BrFN, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). This calculated exact mass serves as a benchmark for experimental HRMS measurements.

Table 1: Theoretical Isotopic Mass for 5-Bromo-3-fluoro-2-methylbenzonitrile

Element Isotope Atomic Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 8 96.000000
Hydrogen ¹H 1.007825 5 5.039125
Bromine ⁷⁹Br 78.918337 1 78.918337
Fluorine ¹⁹F 18.998403 1 18.998403
Nitrogen ¹⁴N 14.003074 1 14.003074

| Total | | | | 212.958939 |

Note: This table is interactive and sortable.

In addition to exact mass determination, HRMS is employed for fragmentation analysis. By subjecting the molecule to ionization and subsequent fragmentation, a characteristic pattern of fragment ions is produced. The analysis of these fragments provides valuable information about the structural connectivity of the molecule. For 5-Bromo-3-fluoro-2-methylbenzonitrile, potential fragmentation pathways could involve the loss of the bromine atom, the cyano group, or the methyl group, leading to the formation of specific fragment ions that can be detected and analyzed.

As of the latest literature review, specific experimental HRMS data, including detailed fragmentation patterns for 5-Bromo-3-fluoro-2-methylbenzonitrile, has not been published in peer-reviewed journals.

X-Ray Diffraction Crystallography for Solid-State Structure Determination

A successful single-crystal XRD analysis of 5-Bromo-3-fluoro-2-methylbenzonitrile would yield a detailed crystallographic information file (CIF), containing data on the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 2: Potential Crystallographic Data Parameters for 5-Bromo-3-fluoro-2-methylbenzonitrile

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) These are the lengths of the sides of the unit cell and the angles between them.
Bond Lengths The distances between the centers of bonded atoms.
Bond Angles The angles formed between three connected atoms.

Note: This table is interactive and sortable.

To date, the crystal structure of 5-Bromo-3-fluoro-2-methylbenzonitrile has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, experimental data on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, are not available.

Strategic Applications of 5 Bromo 3 Fluoro 2 Methylbenzonitrile As a Key Synthetic Intermediate

Building Block for the Synthesis of Complex Aromatic Systems

The structure of 5-bromo-3-fluoro-2-methylbenzonitrile offers multiple reaction sites for the construction of more complex molecular architectures. The bromine atom is particularly suited for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions.

Methodologies such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of substituents at the C5-position of the benzene (B151609) ring. For instance, by analogy with a related compound, 2-bromo-5-fluorobenzonitrile (B41413), the bromide is amenable to Pd-catalyzed coupling reactions. ossila.com This allows for the strategic assembly of biaryl systems, the introduction of alkyl or alkenyl chains, and the formation of aniline (B41778) derivatives.

The nitrile group can also serve as a synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, significantly altering the electronic and physical properties of the molecule and providing further points for derivatization. The presence of the fluorine and methyl groups sterically and electronically influences these transformations, allowing for regioselective synthesis. For example, the ortho-positioning of a methyl group to the nitrile can influence its reactivity in certain cyclization reactions.

Table 1: Potential Cross-Coupling Reactions at the C5-Position

Reaction Name Reagent Type Bond Formed Potential Product Class
Suzuki Coupling Boronic acid/ester C-C Biaryls, Arylalkenes
Stille Coupling Organostannane C-C Aryl-vinyl, Aryl-alkynyl
Heck Coupling Alkene C-C Arylalkenes
Buchwald-Hartwig Amine C-N Arylamines

Precursor for Advanced Materials and Functional Molecules

The electronic properties inherent to the 5-bromo-3-fluoro-2-methylbenzonitrile scaffold make it a candidate for the synthesis of functional materials where charge transport, light emission, or sensory capabilities are desired.

Benzonitrile (B105546) derivatives are foundational precursors for the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds used as robust industrial pigments and functional dyes. The synthesis typically involves the cyclotetramerization of four phthalonitrile (B49051) units, often catalyzed by a metal salt to form a metallophthalocyanine.

While direct synthesis of a phthalocyanine (B1677752) from 5-bromo-3-fluoro-2-methylbenzonitrile has not been specifically documented, the general methodology is widely applicable. The substituents on the benzonitrile precursor become peripheral groups on the final phthalocyanine macrocycle. In this case, the bromo, fluoro, and methyl groups would decorate the exterior of the phthalocyanine core, influencing its solubility, aggregation properties, and electronic absorption spectrum. The presence of halogens can enhance intersystem crossing, a property useful in photodynamic therapy applications.

The fluorinated benzonitrile motif is a component of various functional molecules, including chemical sensors. The compound's inherent dipole moment, a result of its electron-donating and electron-withdrawing substituents, could be exploited in the design of probes that respond to changes in their local environment. For instance, the bromo group could serve as an attachment point to a larger system (like a polymer or another chromophore), while the fluorobenzonitrile portion could act as a reporter unit, with its fluorescence or electronic properties modulated by analyte binding. Isomeric compounds like 2-bromo-5-fluorobenzonitrile are used to create dyes for Organic Light-Emitting Diodes (OLEDs), demonstrating the utility of this structural class in optoelectronic applications. ossila.com

Intermediate in the Synthesis of Research-Phase Agrochemicals

Fluorinated aromatic compounds are of significant interest in the agrochemical industry due to their enhanced metabolic stability and binding affinity to target enzymes. The specific substitution pattern of 5-bromo-3-fluoro-2-methylbenzonitrile could be leveraged to create novel herbicides, fungicides, or insecticides.

The typical synthetic strategy in agrochemical research involves using a core scaffold like this benzonitrile and systematically replacing the bromine atom with various other functional groups via cross-coupling reactions. This process, known as parallel synthesis, allows for the rapid generation of a library of related compounds. These new molecules are then screened for biological activity. The nitrile group could also be converted into other functionalities known to be active in agrochemicals, such as amides or thioamides.

Exploitation in Medicinal Chemistry Scaffold Construction (Focus on Chemical Methodology)

Halogenated and methylated benzonitriles are common starting materials in medicinal chemistry for the synthesis of pharmacologically active agents. The distinct functionalities on 5-bromo-3-fluoro-2-methylbenzonitrile provide a robust platform for building complex heterocyclic systems that form the core of many drug molecules.

The chemical methodology focuses on leveraging the differential reactivity of the functional groups. For example, the bromine atom can be selectively targeted with palladium catalysis, leaving the more inert C-F bond untouched. The nitrile group can participate in cyclization reactions to form heterocycles. For instance, reaction with hydrazines can lead to aminopyrazoles, or it can be used to construct quinazoline (B50416) rings, a privileged scaffold in medicinal chemistry. The anti-gout drug Febuxostat, for example, is synthesized from the related intermediate 5-bromo-2-fluorobenzonitrile. google.com Similarly, 2-bromo-5-fluorobenzonitrile is a precursor for quinazolines with potential anti-inflammatory and antitumour applications. ossila.com

In modern drug discovery, the generation of compound libraries around a central scaffold is a key strategy for identifying lead compounds. 5-Bromo-3-fluoro-2-methylbenzonitrile is an ideal starting scaffold for such efforts. Its multiple reaction handles allow for systematic structural diversification.

A typical library synthesis workflow could involve:

Diversification at C5: A series of Suzuki or Buchwald-Hartwig reactions are performed on the starting material to introduce a wide range of aryl, heteroaryl, or amine substituents at the position of the bromine atom.

Modification of the Nitrile: For each product from step 1, the nitrile group is converted into a small set of other functionalities (e.g., carboxylic acid, primary amine, tetrazole).

Further Derivatization: If the nitrile is converted to an amine or carboxylic acid, further reactions (e.g., amide bond formation) can be performed to add another layer of diversity.

This systematic approach allows for a comprehensive exploration of the chemical space around the 5-bromo-3-fluoro-2-methylbenzonitrile core, enabling the identification of structure-activity relationships (SAR) for a given biological target.

Table 2: Compound Names Mentioned

Compound Name
5-Bromo-3-fluoro-2-methylbenzonitrile
2-Bromo-5-fluorobenzonitrile
5-Bromo-2-fluorobenzonitrile
Febuxostat
Phthalocyanine
Biaryls
Arylamines
Arylalkenes
Quinazolines

Incorporation into Novel Molecular Architectures

5-Bromo-3-fluoro-2-methylbenzonitrile serves as a versatile building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. Its unique substitution pattern, featuring a reactive bromine atom, a directing fluorine atom, and a sterically influencing methyl group, allows for regioselective transformations, making it a valuable intermediate in multi-step synthetic sequences.

The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl moieties at this position, leading to the construction of biaryl systems which are common scaffolds in many biologically active compounds. Similarly, Sonogashira coupling allows for the introduction of alkyne functionalities, which can be further elaborated into more complex structures. The nitrile group can also participate in various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic utility of this intermediate.

Research has demonstrated the utility of related brominated benzonitriles in the synthesis of kinase inhibitors, a significant class of anticancer drugs. While specific examples detailing the use of 5-Bromo-3-fluoro-2-methylbenzonitrile are not extensively documented in publicly available literature, the strategic placement of its functional groups makes it an attractive candidate for the synthesis of analogous compounds. The fluoro and methyl groups can influence the conformation and electronic properties of the final molecule, potentially enhancing its binding affinity and selectivity for the target protein.

The following table summarizes potential synthetic transformations for incorporating 5-Bromo-3-fluoro-2-methylbenzonitrile into larger molecular frameworks, based on established reactivity patterns of similar compounds.

Reaction TypeReagents and ConditionsPotential Product Moiety
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Biaryl
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N)Arylalkyne
Buchwald-Hartwig Amination Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOt-Bu)Arylamine
Heck Reaction Alkene, Pd catalyst, base (e.g., Et₃N)Alkenylarene
Cyanation Cyanide source (e.g., Zn(CN)₂), Pd catalystDicyanobenzene derivative
Nitrile Reduction Reducing agent (e.g., LiAlH₄ or H₂/Raney Ni)Benzylamine
Nitrile Hydrolysis Acid or base catalysisBenzoic acid

Comparative Synthetic Studies with Isomeric and Analogous Benzonitrile Compounds

The synthetic utility of 5-Bromo-3-fluoro-2-methylbenzonitrile can be better understood through a comparative analysis with its isomers and analogous compounds. The relative positions of the bromo, fluoro, and methyl substituents on the benzonitrile ring significantly impact the molecule's reactivity, regioselectivity of reactions, and the properties of the resulting products.

Isomeric Comparison:

The reactivity of benzonitrile isomers is influenced by the electronic and steric effects of the substituents. For instance, in 5-Bromo-2-fluoro-3-methylbenzonitrile, the fluorine atom is ortho to the nitrile group, which can influence the acidity of the ortho protons and the reactivity of the nitrile group itself. In contrast, the fluorine atom in 5-Bromo-3-fluoro-2-methylbenzonitrile is meta to the nitrile, exerting a different electronic influence.

The table below provides a comparative overview of the structural and potential reactivity differences between 5-Bromo-3-fluoro-2-methylbenzonitrile and one of its isomers.

CompoundCAS NumberMolecular WeightKey Structural DifferencePredicted Reactivity Differences
5-Bromo-3-fluoro-2-methylbenzonitrile 1807117-78-7214.03Fluorine is at the 3-positionThe bromine at the 5-position is activated by the meta-directing fluorine, potentially enhancing its reactivity in nucleophilic aromatic substitution and cross-coupling reactions.
5-Bromo-2-fluoro-3-methylbenzonitrile 1110502-49-2214.03Fluorine is at the 2-positionThe ortho-fluorine may sterically hinder reactions at the nitrile group and the adjacent methyl group. It can also influence the regioselectivity of aromatic substitution reactions differently.

Analogous Compound Comparison:

The presence of the fluorine atom in 5-Bromo-3-fluoro-2-methylbenzonitrile is expected to increase the oxidative addition rate in palladium-catalyzed cross-coupling reactions compared to its non-fluorinated analog, potentially leading to higher reaction yields and milder reaction conditions.

The following table compares 5-Bromo-3-fluoro-2-methylbenzonitrile with some of its analogous compounds.

CompoundCAS NumberMolecular WeightKey Difference from 5-Bromo-3-fluoro-2-methylbenzonitrileImpact on Synthetic Utility
5-Bromo-2-methylbenzonitrile 156001-51-3196.05Lacks the fluorine atomLower electrophilicity of the aromatic ring; may require harsher conditions for cross-coupling reactions.
3-Fluoro-2-methylbenzonitrile (B64138) 174296-48-9135.14Lacks the bromine atomNot suitable for cross-coupling reactions at the 5-position; the nitrile group would be the primary site for transformations.
5-Bromo-3-fluorobenzonitrile 133241-78-0200.01Lacks the methyl groupReduced steric hindrance around the nitrile group and the 2-position. The methyl group's electron-donating effect is absent, which can influence reaction rates.

Future Research Directions and Emerging Opportunities

Development of Chemo- and Regioselective Transformations

The presence of multiple reactive sites in 5-Bromo-3-fluoro-2-methylbenzonitrile necessitates the development of highly chemo- and regioselective transformations to enable its precise functionalization. The carbon-bromine bond is the most susceptible site for traditional cross-coupling reactions. However, the electronic influence of the fluorine and nitrile groups, along with the steric hindrance from the ortho-methyl group, presents both challenges and opportunities for selectivity.

Future research will likely focus on palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, at the C5-position. The key to achieving high yields and selectivities will be the rational design and application of specialized ligands and catalyst systems that can overcome the steric hindrance and potential catalyst poisoning by the nitrile group. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands has proven effective in promoting the oxidative addition of palladium to sterically hindered aryl halides.

TransformationPotential Reagent/Catalyst SystemExpected ProductKey Challenge
Suzuki CouplingArylboronic acid, Pd(OAc)₂, SPhos5-Aryl-3-fluoro-2-methylbenzonitrileOvercoming steric hindrance from the ortho-methyl group.
Buchwald-Hartwig AminationPrimary/Secondary Amine, Pd₂(dba)₃, RuPhos5-(Amino)-3-fluoro-2-methylbenzonitrilePreventing catalyst inhibition by the nitrile functionality. libretexts.orgwikipedia.org
Sonogashira CouplingTerminal alkyne, Pd(PPh₃)₂Cl₂, CuI5-Alkynyl-3-fluoro-2-methylbenzonitrileEnsuring regioselectivity at the C-Br bond over potential C-F activation. nih.gov

This table presents hypothetical yet scientifically plausible examples of chemo- and regioselective transformations of 5-Bromo-3-fluoro-2-methylbenzonitrile.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex organic syntheses from batch to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. For a multi-functionalized compound like 5-Bromo-3-fluoro-2-methylbenzonitrile, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high selectivity in competitive reactions.

Future efforts in this area will likely involve the design of multi-step flow sequences for the synthesis and subsequent functionalization of 5-Bromo-3-fluoro-2-methylbenzonitrile. nih.gov For example, a flow reactor could be configured for the initial synthesis of the benzonitrile (B105546) core, followed by an in-line cross-coupling reaction at the bromide position. The integration of in-line purification and analysis techniques would further enhance the efficiency of such processes.

Automated synthesis platforms, which combine robotics with flow chemistry, will be instrumental in the high-throughput synthesis of libraries of derivatives based on the 5-Bromo-3-fluoro-2-methylbenzonitrile scaffold. nih.govsynplechem.com These platforms can rapidly explore a wide range of reaction conditions and coupling partners, accelerating the discovery of new molecules with desired properties for applications in materials science and pharmaceuticals. enamine.net

Predictive Modeling for Reaction Outcomes and Product Profiles

The complexity of reactions involving polysubstituted aromatic compounds like 5-Bromo-3-fluoro-2-methylbenzonitrile makes the prediction of reaction outcomes a challenging task. Predictive modeling, through the use of machine learning (ML) and computational chemistry, is an emerging area that can significantly aid in the rational design of synthetic routes.

Machine learning models, trained on large datasets of organic reactions, can predict the regioselectivity of transformations on substituted benzenes with high accuracy. rsc.orgrsc.org For 5-Bromo-3-fluoro-2-methylbenzonitrile, an ML model could be trained to predict the most likely site of reaction for various reagents, considering the electronic and steric effects of all substituents. nih.govnih.gov

Density Functional Theory (DFT) calculations can provide detailed insights into the reaction mechanisms, including the structures and energies of transition states and intermediates. acs.org Such calculations can be used to rationalize observed selectivities and to predict the most favorable reaction pathways for the functionalization of 5-Bromo-3-fluoro-2-methylbenzonitrile. For instance, DFT could be employed to compare the activation barriers for palladium insertion into the C-Br versus a potential C-H bond, thus predicting the chemoselectivity of a given catalytic system. researchgate.netresearchgate.net

Exploration of Novel Catalytic Systems for Benzonitrile Functionalization

The development of novel catalytic systems is crucial for expanding the synthetic utility of 5-Bromo-3-fluoro-2-methylbenzonitrile. While palladium catalysis is well-established for aryl halide functionalization, research into alternative, more sustainable, and efficient catalysts is ongoing.

One promising area is the use of palladium catalysts with advanced, bulky phosphine ligands that can facilitate challenging cross-coupling reactions on sterically hindered and electronically deactivated substrates. acs.orgnih.gov Ligands such as those from the Buchwald and Hartwig groups have demonstrated remarkable efficacy in a wide range of C-N and C-C bond-forming reactions. organic-chemistry.org

Photoredox catalysis offers a complementary approach for the functionalization of aromatic systems under mild conditions. mdpi.comnih.gov This technique uses visible light to initiate single-electron transfer processes, enabling a variety of transformations that are often not accessible through traditional thermal methods. For 5-Bromo-3-fluoro-2-methylbenzonitrile, photoredox catalysis could potentially be used for C-H functionalization, offering a direct route to derivatives without the need for pre-functionalization at other sites. researchgate.netresearchgate.net The interplay between the electronic nature of the substituents will be a key factor in determining the regioselectivity of such reactions. manchester.ac.uk

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. Process Analytical Technology (PAT) employs in-situ spectroscopic techniques to achieve this, leading to improved process understanding and control. researchgate.netmt.commt.comrsc.org

For reactions involving 5-Bromo-3-fluoro-2-methylbenzonitrile, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be powerful tools for real-time monitoring. americanpharmaceuticalreview.com For example, in a palladium-catalyzed cross-coupling reaction, FTIR could track the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the product. Raman spectroscopy, being particularly sensitive to changes in the aromatic ring vibrations, could provide complementary information on the conversion of the starting material. nih.gov

The integration of these spectroscopic probes into continuous flow reactors would allow for continuous, real-time analysis of the reaction stream, enabling rapid optimization of reaction conditions and ensuring consistent product quality. americanpharmaceuticalreview.com The data generated from in-situ monitoring can also be used to validate and refine the predictive models discussed in the previous section, creating a powerful feedback loop for accelerated process development. nih.gov

Q & A

Q. How can synthetic routes for 5-Bromo-3-fluoro-2-methylbenzonitrile be optimized to improve regioselectivity?

Methodological Answer: Regioselectivity in halogenation or fluorination steps can be optimized by controlling reaction conditions (e.g., temperature, catalyst). For example, bromination of 3-fluoro-2-methylbenzonitrile using NBS\text{NBS} (NN-bromosuccinimide) in CCl4\text{CCl}_4 under UV light may yield higher regioselectivity for the 5-position. Alternatively, directing groups like nitriles can influence substitution patterns. Cross-referencing with analogous compounds (e.g., 5-Bromo-2-methylbenzonitrile in ) suggests that steric and electronic factors dominate reactivity. Validate regiochemistry using 1H NMR^1\text{H NMR} (aromatic proton splitting patterns) and 13C NMR^{13}\text{C NMR} (substituent-induced shifts) .

Q. What analytical techniques are critical for confirming the purity and structure of 5-Bromo-3-fluoro-2-methylbenzonitrile?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold, as in and ) and gas chromatography (GC) for volatile impurities.
  • Structure:
    • 1H/13C NMR^1\text{H/}^{13}\text{C NMR}: Assign aromatic protons and carbons (e.g., fluorine-induced deshielding at C3).
    • 19F NMR^{19}\text{F NMR}: Confirm fluorine substitution and coupling constants.
    • Mass Spectrometry (MS): Molecular ion peak (m/zm/z) matching C8H5BrFN\text{C}_8\text{H}_5\text{BrFN} (theoretical ~213.03).
    • X-ray Diffraction (XRD): For crystalline derivatives, resolve bond angles and confirm substitution positions .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

  • Temperature Sensitivity: Store at 0–6°C (as recommended for brominated nitriles in ) and monitor degradation via HPLC over 1–6 months.
  • Light Exposure: Compare stability in amber vs. clear vials under UV/visible light to assess photolytic decomposition.
  • Humidity Control: Use Karl Fischer titration to track moisture-induced hydrolysis of the nitrile group.
  • Degradation Markers: Identify byproducts (e.g., carboxylic acids from nitrile hydrolysis) using LC-MS .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction pathways for halogenated benzonitriles?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for bromination/fluorination pathways (e.g., electrophilic substitution vs. radical mechanisms). Compare with experimental yields from and .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO\text{DMSO} vs. THF\text{THF}) on reaction kinetics.
  • Contradiction Resolution: If experimental data conflicts (e.g., unexpected byproducts in vs. 6), use computed transition states to identify competing pathways. Validate with isotopic labeling (18O^{18}\text{O}, 2H^{2}\text{H}) .

Q. What strategies mitigate batch-to-batch variability in synthesizing multi-halogenated benzonitriles?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation (e.g., fluorinated precursors in ).
  • Design of Experiments (DoE): Optimize variables (e.g., stoichiometry, reaction time) using factorial designs. For example, adjust equivalents of CuF2\text{CuF}_2 in fluorination steps (analogous to ).
  • Quality Control (QC): Standardize purification protocols (e.g., column chromatography with silica gel vs. alumina) and compare purity via GC-MS .

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be enhanced?

Methodological Answer:

  • Catalyst Screening: Test palladium complexes (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4) with ligands (e.g., SPhos) to improve coupling efficiency with boronic acids (as in ).
  • Solvent Optimization: Compare polar aprotic solvents (e.g., DMF\text{DMF}) vs. ethereal solvents (e.g., THF\text{THF}) for solubility and reaction rates.
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 120°C) while maintaining yields >90%. Validate with 1H NMR^1\text{H NMR} integration of coupled products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.